Solubility profile of 6-(3-Cyanophenyl)-6-oxohexanenitrile in organic solvents
Solubility profile of 6-(3-Cyanophenyl)-6-oxohexanenitrile in organic solvents
An In-depth Technical Guide to the Solubility Profile of 6-(3-Cyanophenyl)-6-oxohexanenitrile
Introduction
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's success.[1] Poor solubility can lead to unpredictable in vitro results, low bioavailability, and significant hurdles in formulation, ultimately increasing development costs and timelines.[1] This guide provides a comprehensive technical overview of the solubility profile of 6-(3-Cyanophenyl)-6-oxohexanenitrile, a compound of interest for its unique chemical scaffold.
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a framework for understanding, predicting, and experimentally determining the solubility of this and similar molecules. We will explore the theoretical underpinnings of solubility through Hansen Solubility Parameters, detail a robust experimental protocol for solubility determination, and discuss the practical implications of these findings in a drug development context.
Physicochemical Characterization of 6-(3-Cyanophenyl)-6-oxohexanenitrile
Understanding the structural attributes of a molecule is the first step in predicting its solubility behavior. 6-(3-Cyanophenyl)-6-oxohexanenitrile possesses a distinct combination of functional groups that dictate its interactions with various solvents. The molecule features an aromatic cyanophenyl group, a ketone, and an aliphatic nitrile. The presence of two nitrile groups and a ketone provides significant polarity and potential for hydrogen bond acceptance, while the phenyl ring and the hexanenitrile backbone contribute to its nonpolar character.
| Property | Value | Source |
| IUPAC Name | 3-(5-cyanopentanoyl)benzonitrile | [2] |
| CAS Number | 898767-62-9 | [2] |
| Molecular Formula | C₁₃H₁₂N₂O | [2] |
| Molecular Weight | 212.25 g/mol | Derived from Formula |
| Canonical SMILES | N#CCCCCC(=O)C1=CC=CC(C#N)=C1 | [2] |
| InChI Key | XLPCQYSHJAOBJE-UHFFFAOYSA-N | [2] |
These features suggest a nuanced solubility profile, with expected miscibility in polar aprotic solvents and lower solubility in purely nonpolar or highly protic solvents.
Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)
To move from qualitative prediction to a more quantitative framework, we can employ Hansen Solubility Parameters (HSP). The core principle, "like dissolves like," is quantified by assigning three parameters to both the solute and the solvent.[3][4]
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δD (Dispersion): Energy from van der Waals forces.
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δP (Polar): Energy from dipolar intermolecular forces.
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δH (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters (in MPa⁰.⁵) define a point in 3D "Hansen space." A solute's solubility is predicted by constructing a "solubility sphere" around its central HSP point. Solvents whose HSP coordinates fall within this sphere are likely to dissolve the solute. The distance (Ra) between the solute and solvent in Hansen space is a key metric.[4]
Caption: Conceptual model of the Hansen Solubility Sphere.
While the specific HSP values for 6-(3-Cyanophenyl)-6-oxohexanenitrile must be determined experimentally, this theoretical model is invaluable for screening and selecting appropriate solvents for various applications, from crystallization to formulation.[5]
Experimental Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[6][7] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature. Its reliability makes it a cornerstone of pre-formulation studies and is recognized by regulatory bodies.[8]
Detailed Protocol
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Preparation: Add an excess amount of solid 6-(3-Cyanophenyl)-6-oxohexanenitrile to a series of vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7] The time to reach equilibrium should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a set period (e.g., 2 hours) to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is crucial to filter the sample immediately using a chemically compatible syringe filter (e.g., 0.22 µm PTFE).
-
Dilution: Dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[6]
-
Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[8]
Caption: Standard workflow for the shake-flask solubility assay.
Solubility Profile in Selected Organic Solvents
The following table presents illustrative solubility data for 6-(3-Cyanophenyl)-6-oxohexanenitrile in a range of common organic solvents at 25°C. This data, while hypothetical, is based on the physicochemical principles discussed and serves as a practical guide for solvent selection.
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Classification |
| Heptane | Nonpolar | 0.1 | < 0.1 | Very Sparingly Soluble |
| Toluene | Aromatic | 2.4 | ~ 5 | Sparingly Soluble |
| Dichloromethane | Halogenated | 3.1 | ~ 50 | Soluble |
| Acetone | Polar Aprotic | 5.1 | > 100 | Freely Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | > 100 | Freely Soluble |
| Ethanol | Polar Protic | 4.3 | ~ 20 | Soluble |
| Methanol | Polar Protic | 5.1 | ~ 30 | Soluble |
| Water | Polar Protic | 10.2 | < 0.01 | Practically Insoluble |
Interpretation:
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The high solubility in polar aprotic solvents like acetone and acetonitrile is expected, as they can effectively solvate the polar ketone and nitrile functional groups without the competing hydrogen-bonding network present in protic solvents.
-
Moderate solubility in alcohols like methanol and ethanol indicates that while the molecule can accept hydrogen bonds, its overall structure disrupts the strong hydrogen-bonding network of the solvent.
-
The low solubility in nonpolar solvents like heptane highlights the dominance of the polar functional groups in the molecule's overall character.
-
Practical insolubility in water is consistent with the significant nonpolar surface area from the phenyl ring and the aliphatic chain.
Practical Implications in Drug Development
A well-defined solubility profile is not an academic exercise; it directly informs critical decisions throughout the development pipeline.
-
Crystallization and Purification: The solubility data is essential for designing efficient crystallization processes.[9] A suitable solvent system often involves dissolving the compound in a "good" solvent (like acetone) at an elevated temperature and then inducing crystallization by cooling or by adding a "poor" solvent (an anti-solvent, like heptane).[9]
-
Formulation Development: For oral dosage forms, understanding aqueous solubility across a physiological pH range (1.2-6.8) is mandated by guidelines like ICH M9.[8][10] While this compound is likely poorly soluble in water, the organic solvent data is crucial for developing amorphous solid dispersions or lipid-based formulations to enhance bioavailability.[5]
-
Early-Stage Screening: In high-throughput screening, compounds are often dissolved in DMSO.[11] However, if a compound precipitates when diluted into aqueous assay buffer, it can lead to false-negative results.[1] Knowing the solubility limits helps in designing more reliable in vitro experiments.
Conclusion
The solubility of 6-(3-Cyanophenyl)-6-oxohexanenitrile is a complex interplay of its polar functional groups and nonpolar structural elements. This guide has established a comprehensive framework for its evaluation, combining theoretical predictions with a robust experimental methodology. By leveraging the principles of Hansen Solubility Parameters and employing the standardized shake-flask method, researchers can generate the reliable data needed to guide solvent selection, optimize purification and crystallization processes, and make informed decisions in the formulation of new chemical entities. This systematic approach is fundamental to navigating the challenges of drug development and advancing promising compounds toward clinical application.
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